2-Phenylpyrimidin-4-amine
Overview
Description
2-Phenylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C10H9N3. It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 4-position.
Mechanism of Action
Target of Action
2-Phenylpyrimidin-4-amine primarily targets the USP1/UAF1 Deubiquitinase complex . This complex is a known regulator of DNA damage response and has been implicated in the pathogenesis of many human diseases, including cancer .
Mode of Action
This compound interacts with the USP1/UAF1 complex, inhibiting its deubiquitinating activity . This inhibition leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway . Ubiquitination is a reversible process counter-regulated by enzymes known as deubiquitinases (DUBs), which catalyze the removal of ubiquitin from modified proteins . By inhibiting the USP1/UAF1 complex, this compound disrupts this balance, leading to changes in the ubiquitination status of proteins .
Pharmacokinetics
The compound’s ability to inhibit the usp1/uaf1 complex at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The inhibition of the USP1/UAF1 complex by this compound leads to increased levels of Ub-PCNA and decreased cell survival . This suggests that the compound has potential anticancer activity, particularly against non-small cell lung cancer .
Biochemical Analysis
Biochemical Properties
2-Phenylpyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary interactions of this compound is with the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1) in association with UAF1 (USP1-associated factor 1). This interaction inhibits the deubiquitinating activity of USP1/UAF1, which is essential for the regulation of DNA damage response . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In nonsmall cell lung cancer cells, this compound derivatives have demonstrated potent anticancer activity by increasing levels of monoubiquitinated PCNA (Ub-PCNA) and decreasing cell survival . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of USP1/UAF1 by this compound leads to the accumulation of DNA damage, ultimately affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of USP1, inhibiting its deubiquitinating activity. This inhibition prevents the removal of ubiquitin from substrate proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of USP1/UAF1 activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without inducing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of active metabolites that contribute to its biochemical effects . These metabolic pathways are essential for the compound’s activity, influencing its efficacy and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and activity. The subcellular distribution of the compound influences its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidin-4-amine typically involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and other steps . Another method involves the reaction of 4-chloroaniline with suitable reagents under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phenyl ring.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted pyrimidines .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
N-benzyl-2-phenylpyrimidin-4-amine: This derivative has shown potent inhibitory activity against USP1/UAF1.
5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: This compound has demonstrated antibacterial and antineoplastic activities.
Uniqueness: 2-Phenylpyrimidin-4-amine stands out due to its specific inhibitory effects on deubiquitinases, making it a unique scaffold for developing targeted anticancer therapies. Its versatility in undergoing various chemical reactions also adds to its uniqueness as a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFORUTXEPGVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496599 | |
Record name | 2-Phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-25-0 | |
Record name | 2-Phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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